1-(3-AZETIDINYL)-4-PROPOXY-PIPERIDINE
Description
Properties
CAS No. |
178311-64-3 |
|---|---|
Molecular Formula |
C11H22N2O |
Molecular Weight |
198.31 |
IUPAC Name |
1-(azetidin-3-yl)-4-propoxypiperidine |
InChI |
InChI=1S/C11H22N2O/c1-2-7-14-11-3-5-13(6-4-11)10-8-12-9-10/h10-12H,2-9H2,1H3 |
InChI Key |
HRDGJSYKZJQUQK-UHFFFAOYSA-N |
SMILES |
CCCOC1CCN(CC1)C2CNC2 |
Synonyms |
1-(3-AZETIDINYL)-4-PROPOXY-PIPERIDINE |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Azetidinyl 4 Propoxy Piperidine and Analogues
Established Synthetic Pathways for the Core 1-(3-AZETIDINYL)-4-PROPOXY-PIPERIDINE Scaffold
The construction of the this compound core relies on multi-step reaction sequences that strategically assemble the azetidine (B1206935) and piperidine (B6355638) rings.
Multi-Step Reaction Sequences and Strategic Retrosynthesis
The piperidine ring, a common moiety in many pharmaceuticals, can be constructed through various methods, including the hydrogenation of corresponding pyridine (B92270) derivatives or through cyclization reactions. rsc.orgnih.gov For instance, all-cis-(multi)fluorinated piperidines can be synthesized from fluoropyridines using a rhodium(I) complex and pinacol (B44631) borane. nih.gov
Key Chemical Transformations and Reagents Employed
The coupling of the azetidine and piperidine moieties is typically achieved through nucleophilic substitution or reductive amination. For example, a 3-aminoazetidine derivative can be reacted with a 4-piperidone (B1582916) derivative, followed by reduction to form the desired N-substituted piperidine.
Key reagents in these transformations often include:
Reducing agents: Sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride for reductive amination.
Catalysts: Palladium or rhodium catalysts are often employed for hydrogenation and C-H activation reactions. nih.govnih.gov
Protecting groups: Boc (tert-butyloxycarbonyl) groups are commonly used to protect the nitrogen atoms of the azetidine and piperidine rings during synthesis, which can be later removed under acidic conditions. nih.gov
Synthesis of Azetidine and Piperidine Precursors
The synthesis of the azetidine precursor often starts from commercially available 1-benzhydryl-3-azetidinol. rsc.org The hydroxyl group can be converted to a leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution with various amines. rsc.org Alternatively, intramolecular cyclization of γ-amino alcohols or their derivatives is a common strategy for forming the azetidine ring. organic-chemistry.orgfrontiersin.org For instance, La(OTf)3 has been used as a catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines. frontiersin.orgfrontiersin.org
The 4-propoxy-piperidine precursor can be synthesized from 4-hydroxypiperidine (B117109) by Williamson ether synthesis, where the hydroxyl group is deprotonated with a base and reacted with a propyl halide. The synthesis of 4-piperidone, a key intermediate, is also well-established and it serves as a precursor in various synthetic routes. regulations.govun.orgfederalregister.gov
Advanced Synthetic Strategies and Chemical Derivatization
Recent advancements in synthetic chemistry have enabled the development of novel routes for creating diverse analogues of this compound.
Development of Novel Synthetic Routes for Structural Diversification
Modern synthetic methods focus on creating a variety of functionalized piperidines and azetidines that can be used to build a library of analogues. researchgate.netresearchgate.net For example, a modular approach combining biocatalytic C-H oxidation and radical cross-coupling has been developed to simplify the synthesis of complex piperidines. news-medical.net This method allows for the efficient formation of new carbon-carbon bonds without the need for protecting groups or expensive precious metal catalysts. news-medical.net
Another innovative strategy involves the dearomative functionalization of pyridines to produce highly decorated piperidine derivatives. researchgate.net This approach addresses the challenge of accessing highly functionalized piperidines in a direct manner.
Functionalization and Modification Approaches on the this compound Skeleton
The functionalization of the pre-formed this compound skeleton allows for the introduction of various substituents to explore their impact on the molecule's properties.
Azetidine Ring Modification: The azetidine ring can be functionalized at different positions. For example, α-lithiation of N-protected azetidines followed by reaction with electrophiles can introduce substituents at the C2 position. nih.gov
Piperidine Ring Modification: The piperidine ring offers multiple sites for functionalization. Rhodium-catalyzed C-H insertion reactions can be used to introduce substituents at the C2, C3, or C4 positions of the piperidine ring, with the site-selectivity controlled by the catalyst and the protecting group on the nitrogen atom. nih.gov
Derivatization of the Propoxy Group: The propoxy group can be modified by introducing substituents on the propyl chain or by replacing it with other alkoxy groups to study the effect of the ether chain length and branching.
These advanced synthetic strategies and derivatization approaches provide a powerful toolkit for generating a diverse range of this compound analogues for further investigation.
Data Tables
Table 1: Key Precursors for the Synthesis of this compound
| Precursor | Structure | Synthetic Utility |
| 3-Aminoazetidine | Key building block for introducing the azetidine moiety. | |
| 4-Propoxy-piperidine | Provides the substituted piperidine core. | |
| 4-Piperidone | Versatile intermediate for the synthesis of 4-substituted piperidines. regulations.govun.orgfederalregister.gov | |
| 1-Benzhydryl-3-azetidinol | Common starting material for the synthesis of 3-functionalized azetidines. rsc.org |
Table 2: Reagents for Key Chemical Transformations
| Reagent | Transformation | Reference |
| Sodium triacetoxyborohydride | Reductive amination | |
| Rhodium catalysts | C-H activation, Hydrogenation | nih.govnih.gov |
| Palladium catalysts | Hydrogenation, Cross-coupling | nih.govrsc.org |
| La(OTf)3 | Intramolecular aminolysis | frontiersin.orgfrontiersin.org |
| Boc-anhydride | N-protection | nih.gov |
Stereoselective and Asymmetric Synthesis of Chiral Analogues
The generation of chiral analogues of this compound, which possess defined three-dimensional structures, is a sophisticated endeavor in medicinal chemistry. The stereochemistry of these molecules can significantly influence their pharmacological activity and metabolic profiles. Consequently, the development of synthetic routes that afford specific stereoisomers is of paramount importance. These strategies often involve the use of chiral building blocks, chiral catalysts, or chiral auxiliaries to control the formation of stereocenters in either the azetidine or the piperidine ring, or both.
The primary approaches to the stereoselective synthesis of these analogues focus on establishing chirality at the C3 position of the azetidine ring and potentially at the C4 position of the piperidine ring if further substitution introduces a chiral center. Methodologies can be broadly categorized into chiral pool synthesis, where enantiomerically pure starting materials are elaborated, and asymmetric catalysis, where a chiral catalyst directs the formation of a particular enantiomer or diastereomer.
Asymmetric Synthesis of the Chiral Azetidine Moiety
The construction of enantiomerically enriched 3-substituted azetidines is a key challenge in the synthesis of chiral analogues. Several powerful methods have been developed to address this.
One notable strategy involves the gold-catalyzed intramolecular N-H insertion of reactive α-oxo gold carbenes generated from the oxidation of terminal alkynes. This method has been successfully applied to the synthesis of chiral azetidin-3-ones with high enantiomeric excess (typically >98% ee). nih.gov The starting materials, chiral N-propargylsulfonamides, are readily accessible in high enantiopurity through chiral sulfinamide chemistry. nih.gov The use of a tert-butanesulfonyl protecting group is advantageous as it can be easily removed under acidic conditions after the formation of the azetidine ring. nih.gov
Another versatile approach is the copper-catalyzed asymmetric boryl allylation of azetines. This method allows for the difunctionalization of the azetine ring, installing both a boryl and an allyl group with the concomitant creation of two new stereogenic centers at the C2 and C3 positions. acs.org This strategy provides a convenient route to chiral 2,3-disubstituted azetidines, which can be further functionalized. acs.org The reaction is catalyzed by a copper/bisphosphine complex and has been shown to be a rare example of copper-catalyzed asymmetric boryl alkylation of electron-rich olefins. acs.org
Furthermore, lanthanum triflate (La(OTf)₃) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines. frontiersin.org This method is effective even with substrates containing acid-sensitive functional groups. frontiersin.org By starting with enantiomerically pure epoxy amines, this method can provide access to chiral 3-hydroxyazetidine derivatives.
The following table summarizes key aspects of selected stereoselective syntheses of chiral azetidine precursors.
| Starting Material | Catalyst/Reagent | Key Transformation | Product Type | Enantiomeric Excess (ee) | Reference |
| Chiral N-propargylsulfonamides | Gold catalyst | Oxidative cyclization / N-H insertion | Chiral azetidin-3-ones | >98% | nih.gov |
| Azetines | CuBr / (S,S)-L1 / B₂pin₂ | Asymmetric boryl allylation | Chiral 2,3-disubstituted azetidines | Not specified | acs.org |
| cis-3,4-Epoxy amines | La(OTf)₃ | Intramolecular regioselective aminolysis | Chiral 3-hydroxyazetidines | Not specified | frontiersin.org |
Asymmetric Synthesis of the Chiral Piperidine Moiety
The synthesis of enantiomerically enriched piperidine derivatives is also a well-explored area of organic chemistry. For analogues of this compound, controlling the stereochemistry at the C4 position of the piperidine ring is crucial if additional substituents create a chiral center.
A powerful method for the synthesis of enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction. nih.gov This approach utilizes aryl, heteroaryl, or vinyl boronic acids and a phenyl pyridine-1(2H)-carboxylate to generate 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. nih.gov Subsequent reduction of the tetrahydropyridine (B1245486) ring furnishes the desired chiral piperidine. nih.gov
Another innovative strategy is the enantioselective intramolecular cyclization of unsaturated acetals catalyzed by a chiral phosphoric acid. umich.edu This reaction proceeds through the formation of a chiral mixed phosphoric acid acetal, leading to functionalized chiral piperidines. umich.edu The chiral enol ether products can undergo in situ enantioenrichment, further enhancing the stereoselectivity of the process. umich.edu
Gold catalysis has also been employed in a one-pot synthesis of piperidin-4-ols through a sequence of gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This modular approach allows for the enantioselective synthesis of substituted piperidines, as the requisite homopropargylic amines can be prepared with high enantiomeric excess from chiral sulfinyl imines. nih.gov
The table below outlines selected methods for the stereoselective synthesis of chiral piperidine precursors.
| Starting Material | Catalyst/Reagent | Key Transformation | Product Type | Enantiomeric Excess (ee) | Reference |
| Phenyl pyridine-1(2H)-carboxylate and boronic acids | Rhodium catalyst | Asymmetric reductive Heck reaction | Chiral 3-substituted tetrahydropyridines | High | nih.gov |
| Unsaturated acetals | Chiral phosphoric acid | Enantioselective intramolecular cyclization | Functionalized chiral piperidines | Not specified | umich.edu |
| N-homopropargyl amides | Gold catalyst / Reducing agent | Cyclization / Reduction / Ferrier rearrangement | Chiral piperidin-4-ols | Excellent (from chiral starting material) | nih.gov |
The synthesis of chiral analogues of this compound would likely involve the coupling of a pre-formed chiral 3-aminoazetidine derivative with a suitable piperidin-4-one or a related electrophile, followed by the introduction of the propoxy group, or the coupling of a chiral azetidine boronic acid derivative with a suitable piperidine precursor. The stereochemical integrity of the final molecule would depend on the robustness of the chosen synthetic route and the stability of the chiral centers throughout the reaction sequence.
Molecular and Biological Characterization of 1 3 Azetidinyl 4 Propoxy Piperidine
Receptor Interaction and Binding Affinity Studies
Studies on the interaction of chemical compounds with various receptors are crucial for understanding their potential pharmacological effects. For 1-(3-Azetidinyl)-4-propoxy-piperidine, the following receptor interactions are of interest:
Investigation of Specific G-Protein Coupled Receptor (GPCR) Modulation
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors involved in a multitude of physiological processes, making them common targets for drug discovery. nih.govuniversiteitleiden.nl Research into how this compound might modulate specific GPCRs, such as acting as an agonist, antagonist, or allosteric modulator, is a key area for future investigation. The modulation of GPCR signaling can be influenced by factors such as stimulus intensity. nih.gov
Characterization of Sigma Receptor Binding Affinities (σ1, σ2)
Sigma receptors (σ1 and σ2) are recognized as unique receptor proteins in the body and are implicated in various neurological functions and diseases. uniba.itnih.govnih.govchemrxiv.org Determining the binding affinities (Ki values) of this compound for both σ1 and σ2 receptors would be essential to understand its potential selectivity and mechanism of action. The piperidine (B6355638) moiety is a common structural feature in many ligands that exhibit affinity for sigma receptors. nih.govugr.esmdpi.com
Exploration of Other Receptor Subtype Interactions (e.g., Dopamine (B1211576), Opioid, NMDA, Histamine)
To build a comprehensive pharmacological profile, the interaction of this compound with other important receptor systems would need to be explored. This includes:
Dopamine Receptors: Specifically, the D2 and D3 subtypes are of interest due to their role in neurological and psychiatric conditions. nih.gov The discovery of novel antagonists for the dopamine D4 receptor is also an active area of research. nih.gov
Opioid Receptors: The mu (µ), delta (δ), and kappa (κ) opioid receptors are critical targets for pain management. nih.govpainphysicianjournal.comdntb.gov.ua The stereochemistry of piperidine-containing compounds can significantly influence their affinity and activity at opioid receptors. nih.gov
NMDA Receptors: As a subtype of glutamate (B1630785) receptors, NMDA receptors play a vital role in synaptic plasticity and neuronal function. nih.gov
Histamine (B1213489) Receptors: The histamine H3 receptor, in particular, is a target for various neurological disorders. nih.govnih.govresearchgate.net The piperidine scaffold is present in some known histamine H3 receptor antagonists. nih.govugr.es
Enzyme Modulation and Inhibition Profiles
Investigating the effect of this compound on the activity of specific enzymes is another critical aspect of its characterization.
Characterization of Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease. nih.gov Assessing the inhibitory potential (IC50 value) of this compound against AChE would be a valuable component of its biological profile.
Investigation of Janus Kinase 1 (JAK1) Modulatory Effects
The Janus kinase (JAK) family of enzymes, including JAK1, are crucial components of the JAK-STAT signaling pathway, which is involved in immune responses and inflammation. nih.govnih.govmdpi.com Selective inhibition of JAK1 is a therapeutic approach for various autoimmune diseases. researchgate.net Determining whether this compound can modulate JAK1 activity would provide insight into its potential immunomodulatory or anti-inflammatory properties.
Based on a comprehensive review of scientific literature, there is currently no available research data specifically detailing the biological and molecular characterization of the compound This compound for the activities outlined in your request.
Extensive searches for studies on this specific molecule yielded no results for its effects on:
Soluble Epoxide Hydrolase (sEH) and Leukotriene A4 Hydrolase
Aromatase and Tyrosinase
Alpha-Amylase
Specific signal transduction pathways
Intracellular target engagement
Antiproliferative and cytotoxic activities in cancer cell lines
While research exists for compounds with similar structural motifs (e.g., piperidine, azetidine), this information is not directly applicable to "this compound" and would not meet the requirement for scientifically accurate content focused solely on this compound.
Therefore, it is not possible to generate the requested article with the specified detailed research findings and data tables, as the primary research for this compound does not appear to be published in the public domain.
Cellular and Molecular Mechanistic Investigations (In Vitro)
Evaluation of Antimicrobial and Antifungal Activities
There is currently no specific data available from peer-reviewed studies on the antimicrobial or antifungal properties of this compound. However, the broader class of piperidine derivatives has been a subject of interest in the development of new antimicrobial agents. For instance, various synthesized piperidin-4-one derivatives have demonstrated significant in vitro antibacterial and antifungal activities, with some showing efficacy comparable to standard drugs like ampicillin (B1664943) and terbinafine. biomedpharmajournal.org The antimicrobial potential of such compounds is often influenced by the nature of substitutions on the piperidine ring. nih.gov Studies on other piperidine derivatives have also shown activity against both Gram-positive and Gram-negative bacteria. researchgate.netbiointerfaceresearch.comnih.gov For example, certain piperidine-4-carbohydrazide (B1297472) derivatives bearing a quinazolinyl moiety have exhibited potent antifungal effects. nih.gov These findings suggest that the piperidine scaffold can be a viable starting point for designing novel antimicrobial and antifungal agents. Further research would be necessary to determine if the specific combination of an azetidinyl group at the 1-position and a propoxy group at the 4-position of the piperidine ring in this compound confers any significant antimicrobial or antifungal properties.
Studies on Selective Estrogen Receptor Degradation (SERD) Mechanisms
The potential for this compound to act as a Selective Estrogen Receptor Degrader (SERD) has not been specifically documented. SERDs are a class of drugs that not only antagonize the estrogen receptor (ER) but also promote its degradation, offering a promising strategy for the treatment of hormone receptor-positive breast cancer. acs.orgnih.gov
Research into nonsteroidal, orally bioavailable SERDs has explored a variety of scaffolds that include both azetidine (B1206935) and piperidine rings. nih.gov For instance, the substitution of a piperidine side arm with an azetidine ring has been shown to confer potent SERD activity in some benzothiophene (B83047) derivatives. nih.gov The rationale behind incorporating these basic side arms is their potential to form a salt bridge or hydrogen bond with key residues, such as Asp-351, in the estrogen receptor's ligand-binding domain. nih.gov
In the development of other SERD candidates, changing the size of the heterocyclic ring from a four-membered azetidine to a five-membered pyrrolidine (B122466) or a six-membered piperidine has been a strategy to modulate ERα degradation potency. acs.org Specifically, an O-azetidine moiety has been identified as a potent component in some series of SERDs. acs.org These studies underscore the importance of the basic side chain in driving the degradation of the estrogen receptor. While these findings highlight the potential relevance of the azetidinyl-piperidine motif in SERD design, empirical testing of this compound is required to ascertain its activity in this context.
Structure-Activity Relationship (SAR) Analysis of this compound Analogues
A detailed Structure-Activity Relationship (SAR) analysis for analogues of this compound is not available in the current body of scientific literature. However, general principles derived from SAR studies of related azetidine and piperidine-containing compounds can provide insights into the potential impact of structural modifications on biological activity.
Elucidation of Key Structural Features Influencing Biological Activity and Selectivity
In various classes of biologically active molecules, the piperidine ring serves as a crucial scaffold. nih.gov For antibacterial piperidine derivatives, substitutions on the ring have been shown to significantly influence their inhibitory activity. nih.govucsd.edu For example, in a series of 3,5-diamino-piperidine derivatives acting as antibacterial translation inhibitors, an azetidin-3-ylamine substitution was found to be tolerated, indicating that the azetidine moiety can be a viable component in maintaining biological activity. nih.govucsd.edu
The physicochemical properties, such as basicity (pKa) and lipophilicity (LogP), of azetidine and piperidine derivatives are critical determinants of their pharmacological profiles. researchgate.net These properties are profoundly affected by substitutions on the heterocyclic rings. researchgate.net In the context of SERDs, the geometry of the side chain, including the distance between key atoms, can have a dramatic influence on degradation activity. acs.org
Impact of Azetidine and Piperidine Moiety Substitutions on Pharmacological Profiles
Substitutions on both the azetidine and piperidine rings can have a profound impact on the pharmacological properties of a molecule. For instance, in the development of monoacylglycerol lipase (B570770) (MAGL) inhibitors, azetidine and piperidine-derived carbamates were identified as highly efficient, and substitutions on the azetidine ring were optimized to enhance potency. nih.gov
In the context of antiviral research, SAR studies on azetidine-containing dipeptides revealed that specific substitutions at the N- and C-termini were essential for anti-HCMV activity. nih.gov The conformational constraint introduced by the azetidine ring was also suggested to be important for the molecule's activity. nih.gov Similarly, for piperidine-based CXCR3 antagonists, SAR studies led to significant improvements in potency and physicochemical properties. nih.gov
These examples from different therapeutic areas illustrate that even minor modifications to the azetidine or piperidine moieties can lead to substantial changes in biological activity, selectivity, and pharmacokinetic properties.
Design Principles for Optimized Analogues Based on SAR Data
Based on general SAR principles from related compound series, several design strategies could be envisioned for optimizing analogues of this compound.
Modification of the Propoxy Group: Altering the length and nature of the alkoxy chain at the 4-position of the piperidine ring could modulate lipophilicity and target engagement.
Substitution on the Piperidine Ring: Introducing substituents at other positions on the piperidine ring could influence binding affinity and selectivity. For example, in some series, introducing unsaturation into the piperidine ring has been shown to increase potency. dndi.org
Substitution on the Azetidine Ring: The azetidine ring could be substituted to fine-tune basicity and steric interactions within the binding pocket of a target protein.
Bioisosteric Replacement: The propoxy group or the azetidine ring could be replaced with other functional groups (bioisosteres) to improve pharmacological properties. For instance, replacing a piperidine with a morpholine (B109124) ring has been used to improve metabolic clearance, although this can sometimes lead to a loss of activity. dndi.org
The following table summarizes hypothetical modifications and their potential impact based on general SAR principles.
| Compound | Modification from this compound | Rationale/Hypothesized Impact |
| Analogue 1 | Change propoxy to ethoxy | Investigate effect of shorter alkyl chain on lipophilicity and activity. |
| Analogue 2 | Introduce a methyl group on the piperidine ring | Explore steric effects on target binding. |
| Analogue 3 | Substitute the azetidine with a pyrrolidine | Evaluate the impact of a larger heterocyclic ring on potency, as seen in some SERD studies. acs.org |
| Analogue 4 | Introduce a fluoro group on the propoxy chain | Modulate metabolic stability and binding interactions. |
It is crucial to emphasize that these are hypothetical design principles based on findings from different and varied chemical series. The actual synthesis and biological evaluation of such analogues would be necessary to establish a concrete SAR for this specific chemical class.
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations of a Piperidine (B6355638) Derivative
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is crucial for understanding the fundamental principles of ligand-protein interactions.
In a study of aminoethyl-substituted piperidine derivatives, molecular docking was employed to model the interaction with the σ1 receptor. nih.gov The analysis revealed that the protonated piperidine ring of the derivative establishes crucial interactions within the binding pocket of the receptor. nih.gov Specifically, the nitrogen atom of the basic benzylamino moiety is involved in two significant interactions: a persistent salt bridge with the carboxylate group of glutamic acid residue 172 (Glu172) and a π-cation interaction with the phenyl ring of phenylalanine residue 107 (Phe107). nih.gov Furthermore, the side chain of isoleucine 124 (Ile124) contributes to the proper orientation of the ligand through favorable hydrophobic interactions. nih.gov
A study on other piperidine and piperazine-based compounds targeting the σ1 receptor also highlighted the importance of the piperidine nitrogen atom as the positive ionizable functionality that anchors the ligand in the binding site. nih.gov
Key Interacting Residues in the σ1 Receptor Binding Site
| Interacting Residue | Type of Interaction |
| Glu172 | Salt Bridge |
| Tyr103 | Hydrogen Bond |
| Phe107 | π-Cation Interaction |
| Ile124 | Hydrophobic Interaction |
Docking simulations predict that piperidine derivatives assume a specific, low-energy conformation within the σ1 receptor's binding cavity. The piperidine ring itself is often situated in a lipophilic pocket. nih.gov The orientation of substituents on the piperidine ring is critical for maximizing favorable interactions. For instance, the benzylamino moiety of the studied aminoethyl-piperidine derivative orients itself to form the key salt bridge and π-cation interactions mentioned previously. nih.gov In broader studies of piperidine derivatives, it has been observed that they often adopt a linear arrangement within the binding site, occupying a central core and two hydrophobic pockets. nih.gov
Molecular docking programs use scoring functions to estimate the binding affinity between a ligand and a protein, often expressed as a binding energy in kcal/mol. While these are theoretical estimations, they are instrumental in ranking potential ligands. For a series of piperidine derivatives targeting the main protease of SARS-CoV-2, binding energies were calculated to range from -5.9 to -7.3 kcal/mol. nih.gov In studies of piperidinone derivatives as inhibitors of the p53-MDM2 interaction, top-scoring compounds exhibited binding affinities of -10.13 and -9.80 kcal/mol. nih.gov
For the aminoethyl-substituted piperidine derivatives interacting with the σ1 receptor, the calculated Gibbs free energy of binding (ΔGbind) was found to be a key parameter. The ΔGbind values for these piperidine compounds were more than 1 kcal/mol higher than for related cyclohexane (B81311) derivatives, indicating a different binding profile. nih.gov
Calculated Binding Energies for Piperidine Derivatives Against Various Targets
| Compound Class | Target Protein | Binding Energy (kcal/mol) |
| Piperidine Derivatives | SARS-CoV-2 Main Protease | -5.9 to -7.3 nih.gov |
| Piperidinone Derivatives | MDM2 | -9.80 to -10.13 nih.gov |
| Aminoethyl-piperidine | σ1 Receptor (ΔGbind) | -9.48 to -10.12 nih.gov |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a deeper understanding of the dynamic nature of the ligand-receptor complex over time, revealing information about its stability and the fluctuations of the interactions.
MD simulations are a powerful tool for assessing the structural stability and physical movement of biological macromolecules in complex with a ligand. nih.gov In the study of aminoethyl-piperidine derivatives bound to the σ1 receptor, MD simulations were performed to understand the thermodynamic basis of their binding affinities. nih.gov The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time. A stable RMSD suggests that the complex has reached equilibrium and the ligand is stably bound.
The simulations revealed that the polar protonated piperidine ring can reduce some of the crucial lipophilic interactions within the binding pocket. nih.gov However, the introduction of a methyl group on the piperidine nitrogen can partially compensate for these less favorable interactions, leading to higher affinity for the σ1 receptor. nih.gov
Per-Residue Binding Free Energy Contributions (ΔHres) for a Piperidine Derivative at the σ1 Receptor
| Residue | Contribution (kcal/mol) |
| Glu172/Tyr103 | -4.93 nih.gov |
| Phe107 | -1.23 nih.gov |
| Ile124 | -1.27 nih.gov |
This detailed energetic and dynamic information is invaluable for the structure-based design of new, more potent, and selective piperidine-based ligands.
Quantum Chemical Calculations
Due to the lack of specific research on 1-(3-Azetidinyl)-4-propoxy-piperidine, no data from quantum chemical calculations are available. Such calculations are fundamental for understanding the intrinsic properties of a molecule.
Electronic Structure Analysis (HOMO, LUMO Energies)
There are no reported values for the Highest Occupied Molecular Orbital (HOMO) or Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. This information, which is crucial for assessing a molecule's electronic behavior and its potential for engaging in chemical reactions, has not been determined for this compound.
Prediction of Reactivity Descriptors (e.g., Electrophilicity Index, Hardness, Softness)
Similarly, key reactivity descriptors such as the electrophilicity index, chemical hardness, and softness have not been calculated or published for this compound. These descriptors are derived from electronic structure calculations and provide insight into a molecule's stability and reactivity.
DFT Calculations for Proton Affinity, Ionization Energy, and H-atom Abstraction
Density Functional Theory (DFT) is a powerful computational method used to predict various chemical properties. However, no DFT studies have been published that detail the proton affinity, ionization energy, or the energetics of hydrogen-atom abstraction for this compound.
Preclinical Pharmacological and Mechanistic Research
Preclinical Pharmacokinetic (PK) and Metabolic Profiling
Strategies for Preclinical Pharmacokinetic Optimization (e.g., oral absorption, unbound clearance):Data not available.
There is no information available to create data tables or provide detailed research findings for this specific compound.
In Vivo Mechanistic Efficacy Studies in Animal Models
Evaluation of Compound Activity in Established Disease Models
No data is currently available from in vivo studies in established animal models of disease for 1-(3-Azetidinyl)-4-propoxy-piperidine. Therefore, its potential therapeutic efficacy in any specific disease context remains uncharacterized.
Confirmation of Target Engagement and Mechanistic Pathways in Biological Systems
Information regarding the in vivo target engagement and the elucidation of the mechanistic pathways of this compound is not present in the accessible scientific literature. Consequently, its molecular targets and the biological pathways it may modulate within a living organism have not been determined.
Analytical and Characterization Methodologies for Research of 1 3 Azetidinyl 4 Propoxy Piperidine
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the cornerstone of molecular structure determination. By probing the interaction of molecules with electromagnetic radiation, these techniques can map out the atomic connectivity and functional groups within a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to provide a complete picture of the carbon-hydrogen framework of 1-(3-Azetidinyl)-4-propoxy-piperidine.
In a ¹H-NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons, the integration of these signals relates to the number of protons of each type, their chemical shift (δ) indicates the electronic environment, and the splitting pattern (multiplicity) reveals information about adjacent protons. For this compound, distinct signals are expected for the protons on the azetidine (B1206935) ring, the piperidine (B6355638) ring, and the propoxy side chain.
¹³C-NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure will typically produce a distinct signal, with its chemical shift being highly dependent on its hybridization and electronic environment. The analysis of ¹³C-NMR spectra for N-alkylpiperidines and their derivatives provides a basis for assigning the carbon signals of the target compound. researchgate.net
Predicted ¹H-NMR Data for this compound Predicted chemical shifts are based on typical values for N-substituted azetidines, 4-alkoxypiperidines, and propyl groups in a deuterated chloroform (B151607) (CDCl₃) solvent.
Interactive Data Table: Predicted ¹H-NMR Chemical Shifts| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Propoxy -CH₃ | 0.9 - 1.0 | Triplet (t) |
| Propoxy -CH₂- | 1.5 - 1.7 | Sextet (sxt) |
| Piperidine -CH- (axial, C2, C6) | 1.6 - 1.8 | Multiplet (m) |
| Piperidine -CH- (equatorial, C2, C6) | 1.9 - 2.1 | Multiplet (m) |
| Piperidine -CH- (axial, C3, C5) | 2.1 - 2.3 | Multiplet (m) |
| Piperidine -CH- (equatorial, C3, C5) | 2.7 - 2.9 | Multiplet (m) |
| Azetidine -CH- (C3) | 3.0 - 3.3 | Multiplet (m) |
| Piperidine -CH-O- | 3.3 - 3.5 | Multiplet (m) |
| Propoxy -O-CH₂- | 3.4 - 3.6 | Triplet (t) |
| Azetidine -CH₂- | 3.5 - 3.8 | Multiplet (m) |
Predicted ¹³C-NMR Data for this compound Predicted chemical shifts are based on typical values for related heterocyclic structures. researchgate.netnih.govorganicchemistrydata.org
Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Propoxy -CH₃ | 10 - 12 |
| Propoxy -CH₂- | 22 - 24 |
| Piperidine C3, C5 | 30 - 34 |
| Azetidine C3 | 55 - 60 |
| Piperidine C2, C6 | 58 - 63 |
| Azetidine C2, C4 | 60 - 65 |
| Propoxy -O-CH₂- | 69 - 72 |
| Piperidine C4 | 74 - 78 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands for its ether linkage and amine groups. While alkanes typically show C-H stretching and bending vibrations, the key absorptions are those related to the heteroatoms. libretexts.org The C-O-C stretch of the ether and the C-N stretches of the tertiary amines in the piperidine and azetidine rings are the most diagnostic features. pg.edu.pl
Predicted IR Absorption Data for this compound Interactive Data Table: Predicted IR Absorption Frequencies
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (Aliphatic) | Stretch | 2850 - 2960 | Strong |
| C-N (Tertiary Amine) | Stretch | 1050 - 1250 | Medium-Weak |
| C-O-C (Ether) | Stretch | 1070 - 1150 | Strong |
Mass Spectrometry (MS, EI-MS, LC-MS, GC-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule. For a polar and relatively non-volatile compound like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique like Electrospray Ionization (ESI) is often the method of choice. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) could also be used, potentially after derivatization.
The molecular ion peak [M+H]⁺ in an ESI spectrum would confirm the molecular weight. The fragmentation pattern in MS/MS (or in Electron Impact, EI-MS) would likely involve characteristic cleavages of the heterocyclic rings and the propoxy side chain. Alpha-cleavage, the breaking of a C-C bond adjacent to a heteroatom, is a dominant fragmentation pathway for amines and ethers. libretexts.orgmiamioh.edu
Predicted Mass Spectrometry Data for this compound Molecular Formula: C₁₂H₂₄N₂O Exact Mass: 212.1889 g/mol Molecular Weight: 212.33 g/mol
Interactive Data Table: Predicted Mass-to-Charge Ratios (m/z)| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 213.1962 | Protonated Molecular Ion |
| [M]⁺˙ | 212.1889 | Molecular Ion (in EI-MS) |
| C₁₀H₁₉N₂⁺ | 167.1548 | Loss of propoxy radical (-OC₃H₇) |
| C₉H₁₈N₂⁺ | 154.1470 | Loss of propoxy group and a hydrogen |
| C₇H₁₅N₂⁺ | 127.1235 | Cleavage of piperidine ring |
| C₅H₁₀N⁺ | 84.0813 | Piperidine fragment |
| C₃H₆N⁺ | 56.0500 | Azetidinyl fragment |
Chromatographic Techniques for Purity and Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for determining the purity of a synthesized compound and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of a chemical compound and for its quantification. For polar heterocyclic amines like this compound, reversed-phase HPLC is a common and effective method. oup.commdpi.com This involves a non-polar stationary phase (like C18) and a polar mobile phase. The high sensitivity and accuracy of HPLC make it a standard for purity analysis in research and development. nih.govyoutube.com
Exemplary HPLC Method for this compound Interactive Data Table: Exemplary HPLC Conditions
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile (MeCN) |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |
| Column Temperature | 30 °C |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive qualitative technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine their purity. nih.gov A sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), which is then developed in a sealed chamber with a solvent system (mobile phase). The compound's retention factor (Rf), the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic property under a given set of conditions. For amine-containing compounds, it is common to use a mobile phase consisting of a mixture of a relatively non-polar solvent and a more polar solvent, often with a small amount of a basic modifier like triethylamine (B128534) to prevent peak tailing. unodc.org
Exemplary TLC Method for this compound Interactive Data Table: Exemplary TLC Conditions
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Dichloromethane : Methanol : Triethylamine (90 : 9 : 1 v/v/v) |
| Visualization | UV light (254 nm) or Potassium Permanganate stain |
| Predicted Rf | 0.3 - 0.5 |
Advanced Biophysical Techniques for Ligand-Target Interaction Studies
To understand the mechanism of action of a potential therapeutic agent, it is crucial to characterize its interaction with its biological target. Advanced biophysical techniques are instrumental in providing detailed information on binding affinity, kinetics, thermodynamics, and the structural basis of these interactions. nih.govnih.gov
X-ray Crystallography for Protein-Ligand Complex Structure Determination
X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of a molecule. In the context of drug discovery, it is invaluable for visualizing the precise binding mode of a ligand within the active site of its protein target. nih.gov For a compound like this compound, obtaining a crystal structure of its complex with a target protein would provide critical information for structure-activity relationship (SAR) studies and lead optimization.
The process involves co-crystallizing the target protein with the ligand. This can be achieved by soaking the ligand into pre-formed protein crystals or by co-crystallization, where the protein and ligand are mixed prior to crystallization. Once suitable crystals are obtained, they are exposed to a focused X-ray beam. The resulting diffraction pattern is recorded and analyzed to generate an electron density map, from which the atomic coordinates of the protein-ligand complex can be determined. researchgate.net
The resulting structural data would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the target protein. For instance, the nitrogen atoms in the azetidine and piperidine rings could act as hydrogen bond acceptors or donors, while the propoxy group could engage in hydrophobic interactions. The relative orientation of the piperidine and azetidine rings within the binding pocket would also be clearly defined. researchgate.netnih.gov
Illustrative X-ray Crystallography Data for a Hypothetical Protein-Ligand Complex:
| Parameter | Value |
| PDB ID | (Hypothetical) |
| Resolution (Å) | 2.1 |
| R-work / R-free | 0.19 / 0.22 |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions (Å) | a=50.2, b=85.4, c=110.6 |
| Key Interactions | Hydrogen bond between azetidine-N and Tyr352; Hydrophobic interaction of propoxy group with Leu288, Val349 |
This table presents hypothetical data for illustrative purposes.
Other Techniques for Characterizing Molecular Interactions (e.g., Binding Assays)
While X-ray crystallography provides a static picture of the binding event, other biophysical techniques are essential for characterizing the thermodynamics and kinetics of the interaction in solution. researchgate.netmdpi.com
Binding Assays:
Binding assays are fundamental in determining the affinity of a ligand for its target. Radioligand binding assays are a classic example, where a radiolabeled version of a known ligand is displaced by the test compound. nih.gov The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined, from which the inhibition constant (Ki) can be calculated. For this compound, this would quantify its potency at the target receptor.
Isothermal Titration Calorimetry (ITC):
ITC directly measures the heat change that occurs upon binding of a ligand to a protein. nih.gov This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these values, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated. This information is crucial for understanding the driving forces of the binding event.
Surface Plasmon Resonance (SPR):
SPR is a label-free optical technique that allows for the real-time monitoring of binding events. nih.govmdpi.com The target protein is immobilized on a sensor chip, and a solution containing the ligand is flowed over the surface. The binding of the ligand to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This method provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kₑ), from which the equilibrium dissociation constant (Kₑ) can be calculated.
Illustrative Biophysical Data for Ligand-Target Interaction:
| Technique | Parameter | Illustrative Value |
| Radioligand Binding Assay | Ki (nM) | 15 |
| Isothermal Titration Calorimetry (ITC) | Kₑ (nM) | 25 |
| ΔH (kcal/mol) | -8.5 | |
| -TΔS (kcal/mol) | -2.1 | |
| Surface Plasmon Resonance (SPR) | kₐ (M⁻¹s⁻¹) | 1.2 x 10⁵ |
| kₑ (s⁻¹) | 3.0 x 10⁻³ | |
| Kₑ (nM) | 25 |
This table presents hypothetical data for illustrative purposes.
Q & A
Q. How to design SAR studies to optimize the propoxy substituent’s position on the piperidine ring?
- Methodological Answer :
- Synthesize analogs with substituents at C2, C3, and C4 positions via Mitsunobu or Ullmann coupling.
- Test analogs in functional assays (e.g., cAMP modulation for GPCR targets).
- Perform free-energy perturbation (FEP) calculations to predict substituent effects on binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
